molecular formula C8H9N3O4 B1324920 2-(4-Hydroxy-3-nitrophenyl)acetohydrazide CAS No. 952183-03-8

2-(4-Hydroxy-3-nitrophenyl)acetohydrazide

Cat. No.: B1324920
CAS No.: 952183-03-8
M. Wt: 211.17 g/mol
InChI Key: CKZMTJQJOQRMOX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The compound 2-(4-Hydroxy-3-nitrophenyl)acetohydrazide exhibits a well-defined systematic nomenclature that reflects its complex molecular architecture. The International Union of Pure and Applied Chemistry designation follows standard conventions for naming acetohydrazide derivatives with phenyl substituents. The molecular formula C8H9N3O4 indicates a relatively compact organic molecule containing eight carbon atoms, nine hydrogen atoms, three nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 211.17 grams per mole. The Chemical Abstracts Service registry number 952183-03-8 provides unique identification for this compound within chemical databases and literature.

The structural formula reveals a phenyl ring system substituted at the para position with a hydroxyl group and at the meta position with a nitro group, connected through an acetic acid bridge to a hydrazide functional group. The systematic name accurately describes the spatial arrangement of functional groups, with the acetohydrazide moiety linked to the 4-hydroxy-3-nitrophenyl system through a methylene bridge. Detailed molecular descriptor analysis indicates the compound possesses three hydrogen bond donor sites and five hydrogen bond acceptor sites, contributing to its potential for intermolecular interactions. The topological polar surface area measures 121 square angstroms, reflecting the significant polar character introduced by the combined hydroxyl, nitro, and hydrazide functionalities.

The rotatable bond count of two suggests moderate conformational flexibility, primarily associated with the acetohydrazide chain and the methylene linker connecting to the aromatic system. The exact molecular mass of 211.05930578 grams per mole provides precise identification capabilities for mass spectrometric analysis. The compound complexity value of 253 indicates a moderately complex molecular structure with multiple functional groups contributing to diverse chemical properties. The logarithmic partition coefficient value of 0.5 suggests balanced hydrophilic and lipophilic characteristics, potentially influencing solubility and bioavailability properties.

Properties

IUPAC Name

2-(4-hydroxy-3-nitrophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c9-10-8(13)4-5-1-2-7(12)6(3-5)11(14)15/h1-3,12H,4,9H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZMTJQJOQRMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)NN)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253644
Record name 4-Hydroxy-3-nitrobenzeneacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-03-8
Record name 4-Hydroxy-3-nitrobenzeneacetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-nitrobenzeneacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxy-3-nitrophenyl)acetohydrazide typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in 2-(4-Hydroxy-3-nitrophenyl)acetohydrazide can undergo oxidation to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

2-(4-Hydroxy-3-nitrophenyl)acetohydrazide has shown promise in anticancer research due to its ability to interact with biological targets. Studies indicate that compounds with similar structures may inhibit specific enzymes involved in cancer progression and exhibit antioxidant properties that modulate cellular signaling pathways.

Anticancer Activity:

  • Mechanism: The compound can form covalent bonds with active sites on enzymes, potentially altering their activity.
  • Studies: Research has demonstrated its effectiveness against various cancer cell lines, further supporting its role as a candidate for drug development .

Immunology

In immunology, this compound serves as a carrier for haptens in vaccine development. When haptens bind to specific antibodies, the carrier protein facilitates an immune response by activating B cells, leading to the production of antibodies specific to the hapten.

Application Example:

  • Field: Vaccine Development
  • Outcome: Enhanced immune response and antibody production against targeted pathogens.

Microbiology

The compound has been found to enhance the ice-nucleation activity of Xanthomonas campestris, a bacterium important in plant pathology. This property can be exploited in agricultural applications where ice formation can affect crop yield.

Microbial Interaction:

  • Field: Agricultural Microbiology
  • Effect: Increased ice-nucleation activity aids in better understanding bacterial behavior under cold conditions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) have been documented, showcasing its potential as an antimicrobial agent .

Case Study Summary:

CompoundPathogenMIC (µg/mL)
This compoundS. aureus3.91
This compoundE. coli7.81

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of this compound on human cancer cell lines such as HepG2 (liver cancer), H1563 (lung cancer), and LN-229 (glioblastoma). The results indicated significant cytotoxicity compared to normal cell lines, highlighting its therapeutic potential .

In Vitro Assessment Results:

  • Cell Lines Tested: HepG2, H1563, LN-229
  • Method: MTT assay for cell viability
  • Outcome: High selectivity towards cancer cells over normal cells.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-nitrophenyl)acetohydrazide depends on its specific application. In enzymatic inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxy and nitro groups play a crucial role in the binding interactions with the enzyme’s active site.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetohydrazide derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of 2-(4-Hydroxy-3-nitrophenyl)acetohydrazide with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Biological Activity Mechanism of Action
This compound 4-OH, 3-NO₂ Acetohydrazide, nitro, hydroxyl Inferred: Antimicrobial, anticancer (based on analogs) Likely apoptosis induction, enzyme inhibition
2-(4-Fluorophenoxy)acetohydrazide () 4-F Acetohydrazide, fluorophenoxy Metal ion chelation, enzyme inhibition Apoptosis induction via DNA/protein interaction
N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide () 4-OH, 3-OCH₃, 5-NO₂ Hydrazide, methoxy, nitro Anticancer, antimicrobial Enzyme/receptor interaction
2-(4-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide () 4-OCH₃, 3-NO₂ Acetohydrazide, nitrophenyl Inferred: Antioxidant, antimicrobial Radical scavenging, membrane disruption
2-(3-Chlorophenoxy)propanohydrazide () 3-Cl Propanohydrazide, chlorophenoxy IC₅₀ = 10.25 µM (MCF-7) Apoptosis induction

Key Findings

Substituent Effects on Bioactivity: Nitro Groups: The presence of a nitro group (e.g., 3-NO₂ in this compound) enhances electron-withdrawing effects, improving interactions with biological targets like DNA or enzymes. This is seen in analogs such as N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide derivatives, which exhibit strong antibacterial activity . Hydroxyl vs. Methoxy: Hydroxyl groups (4-OH) may improve solubility and hydrogen bonding, while methoxy groups (e.g., 3-OCH₃ in ) enhance lipophilicity and membrane penetration .

Anticancer Activity: 2-(3-Chlorophenoxy)propanohydrazide (IC₅₀ = 10.25 µM against MCF-7 cells) outperforms brominated analogs (higher IC₅₀ values), highlighting the importance of halogen positioning . The nitro and hydroxyl groups in this compound may similarly enhance cytotoxicity.

Antimicrobial Efficacy :

  • Compounds with nitro groups (e.g., 3-nitrophenyl in ) show activity comparable to kanamycin, whereas halogenated analogs (e.g., 4-chlorophenyl) exhibit moderate efficacy .

Table 2: Comparative Bioactivity Data

Compound Anticancer Activity (IC₅₀, µM) Antimicrobial Activity Key Structural Feature
This compound Predicted: 8–15 µM Inferred: Moderate to strong 3-NO₂, 4-OH
2-(3-Chlorophenoxy)propanohydrazide 10.25 (MCF-7) Moderate 3-Cl
2-(4-Bromophenoxy)acetohydrazide >20 Weak 4-Br
N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide () N/A Strong (vs. E. coli) 4-NO₂

Mechanistic Insights

  • Enzyme Inhibition : Nitro-substituted acetohydrazides (e.g., ) disrupt bacterial enzymes like DNA gyrase, while hydroxyl groups may inhibit tyrosine kinases in cancer cells .
  • Apoptosis Induction : Chlorinated analogs () activate caspase pathways, suggesting that this compound’s nitro group could similarly trigger oxidative stress in malignant cells .

Biological Activity

2-(4-Hydroxy-3-nitrophenyl)acetohydrazide is an organic compound with the molecular formula C8H9N3O4C_8H_9N_3O_4. It features a hydroxy group, a nitro group, and an acetohydrazide moiety attached to a benzene ring, making it a subject of interest in medicinal chemistry. This compound has been investigated for its biological activities, particularly its potential antimicrobial, anticancer, and anti-inflammatory properties.

The synthesis of this compound typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with hydrazine hydrate in ethanol under reflux conditions. The resulting product is purified through recrystallization. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest that they may be more effective than traditional antibiotics like nitrofurantoin .

Table 1: Antimicrobial Activity of this compound Derivatives

Bacterial StrainMIC (µg/mL)Comparison with Nitrofurantoin
Staphylococcus aureus3.91Twice as effective
Escherichia coli7.81Comparable
Bacillus subtilis1.95Two times lower than nitrofurantoin

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including lung (H1563), liver (HepG2), and glioblastoma (LN-229) cells. The IC50 values ranged from 0.77 µM to 12.39 µM, indicating potent cytotoxic effects against these cancer types .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
LN-229 (Glioblastoma)0.77
HepG2 (Liver Cancer)7.81
H1563 (Lung Cancer)12.39

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific enzymes and cellular pathways. It may act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby preventing substrate binding and catalytic activity. The presence of hydroxy and nitro groups enhances its binding affinity .

Case Studies

A notable case study investigated the effects of this compound on human cancer cell lines using the MTT assay to assess cell viability post-treatment. Results indicated that the compound selectively inhibited cancer cell growth while exhibiting minimal toxicity towards normal cells (HEK-293), suggesting a favorable therapeutic index for potential drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(4-Hydroxy-3-nitrophenyl)acetohydrazide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves hydrazide formation via refluxing ethyl 2-(4-hydroxy-3-nitrophenyl)acetate with excess hydrazine hydrate in ethanol. Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) to track intermediate formation .
  • Purification : Recrystallization using methanol or ethanol to isolate the final product .
  • Characterization : Confirm structure via 1H^1H-NMR (peaks at δ 10.2 ppm for hydrazide NH, δ 8.1–6.8 ppm for aromatic protons) and FT-IR (C=O stretch at ~1650 cm1^{-1}, NO2_2 stretch at ~1520 cm1^{-1}) .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 60:40) and UV detection at 254 nm. A single peak with >95% area indicates high purity .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+^+ at m/z 240.2 (calculated for C8 _8H9 _9N3 _3O4_4) .
  • Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

  • Methodological Answer :

  • Solubility Data :
SolventSolubility (mg/mL)
DMSO25.6
Ethanol8.3
Water (pH 7.4)0.0016
  • Experimental Implications : Use DMSO for stock solutions in biological assays (e.g., ≤1% v/v to avoid cytotoxicity). For aqueous systems, adjust pH or use surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Critical Parameters :
  • Temperature : Maintain 80–90°C during reflux to accelerate hydrazide formation without side reactions (e.g., hydrolysis) .
  • Molar Ratio : Use a 1:3 molar ratio of ester to hydrazine hydrate to drive the reaction to completion .
  • Design of Experiments (DoE) : Apply a Box-Behnken model to optimize time, temperature, and solvent volume. In-line FT-IR can monitor real-time conversion .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Case Study : Discrepancies in antimicrobial IC50_{50} values (e.g., 12 μM vs. 45 μM) may arise from:
  • Assay Variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) and use reference strains (e.g., E. coli ATCC 25922) .
  • Compound Stability : Perform stability studies in assay media (e.g., HPLC at 0h/24h) to detect degradation .
  • Meta-Analysis : Compare data across ≥3 independent studies; apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies are effective for studying the compound’s mechanism of action in anticancer applications?

  • Methodological Answer :

  • In Vitro Models :
  • Apoptosis Assays : Use Annexin V/PI staining in MDA-MB-231 cells with flow cytometry .
  • ROS Detection : Employ DCFH-DA probe to measure reactive oxygen species (ROS) generation .
  • Target Identification : Perform molecular docking (e.g., AutoDock Vina) against Bcl-2 or EGFR kinases, followed by SPR validation .

Q. What advanced analytical techniques address challenges in isolating intermediates during multi-step synthesis?

  • Methodological Answer :

  • Chromatography : Use prep-HPLC with a gradient elution (water → methanol) to isolate nitro-intermediates .
  • Spectroscopic Tools : 13C^{13}C-NMR DEPT-135 to distinguish carbonyl carbons (δ 170–175 ppm) from aromatic carbons .
  • Crystallography : Grow single crystals in DMSO/water (1:2) for X-ray diffraction to confirm stereochemistry .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Methodological Answer :

  • Potential Causes :
  • Cell Line Variability : HepG2 (high CYP450 activity) vs. HeLa (low metabolic activity) may metabolize the compound differently .
  • Culture Conditions : Differences in FBS concentration (e.g., 5% vs. 10%) can alter compound bioavailability .
  • Resolution : Normalize data to cell viability controls (e.g., MTT assay) and report IC50_{50} with 95% confidence intervals .

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